molecular formula C10H12N6O2S B11363199 N-{4-[4-methyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

N-{4-[4-methyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B11363199
M. Wt: 280.31 g/mol
InChI Key: CJHVESGYXZCCOA-UHFFFAOYSA-N
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Description

N-{4-[4-methyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide: is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an oxadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-methyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multi-step reactions. One common approach is to start with the preparation of the triazole and oxadiazole intermediates, followed by their coupling to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-methyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the prop-2-en-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can produce a variety of acetamide derivatives.

Scientific Research Applications

N-{4-[4-methyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-[4-methyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole and oxadiazole rings can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The acetamide group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-methyl-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide
  • N-{4-[4-methyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}propionamide

Uniqueness

The uniqueness of N-{4-[4-methyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12N6O2S

Molecular Weight

280.31 g/mol

IUPAC Name

N-[4-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C10H12N6O2S/c1-4-5-19-10-13-12-9(16(10)3)7-8(11-6(2)17)15-18-14-7/h4H,1,5H2,2-3H3,(H,11,15,17)

InChI Key

CJHVESGYXZCCOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NN=C(N2C)SCC=C

Origin of Product

United States

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